Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-
Description
Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- is a heterocyclic compound featuring a partially saturated oxazole ring substituted with a 4-fluorophenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
96660-84-3 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
YSYWCNBSAQZIRO-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Isostructural Thiazole Derivatives
Compounds 4 and 5 () are thiazole-based analogs sharing the 4-fluorophenyl motif. Key structural and synthetic differences include:
| Compound | Substituent (X) | Molecular Formula | Yield (%) | Crystal System | Space Group |
|---|---|---|---|---|---|
| Compound 4 | Cl | C₂₈H₂₀ClF₃N₆S | High | Triclinic | P 1̄ |
| Compound 5 | F | C₂₈H₂₀F₄N₆S | High | Triclinic | P 1̄ |
- Structural Insights : Both compounds are isostructural, with two independent molecules in the asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the heterocyclic plane, a conformation critical for intermolecular interactions .
- Synthetic Routes : High yields were achieved via nucleophilic substitution and cyclization reactions in dimethylformamide (DMF), highlighting the robustness of halogenated aryl groups in such syntheses .
Dihydrooxazole Derivatives
Other dihydrooxazole derivatives exhibit variations in substituents and synthetic approaches:
- Synthetic Methods : N-Alkylation (e.g., ) and sulfonate-mediated reactions are common, with yields ranging from 61% to >90% depending on substituent complexity .
- Crystallography : X-ray diffraction (utilizing SHELX software; ) confirms planar heterocyclic cores with substituents influencing packing modes .
Antimicrobial Activity
- Compound 31a (4-chlorophenyl analog) : Displays antimicrobial activity against bacterial strains, attributed to the electron-withdrawing Cl group enhancing membrane penetration .
- Oxadiazole Derivatives : Substitutions on nitrogen/oxygen heterocycles significantly modulate COX-1/COX-2 inhibition, underscoring the pharmacophore importance of halogenated aryl groups .
Electronic and Steric Effects
- Halogen Substituents: Chloro and fluoro groups in Compounds 4 and 5 induce minor packing adjustments despite isostructurality, suggesting weaker halogen bonding for fluorine .
- Phosphino-Substituted Derivatives: Compounds like (R)-2-(2-(diphenylphosphino)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole () demonstrate applications in catalysis due to P-ligand properties, contrasting with the biological focus of 4-fluorophenyl analogs .
Preparation Methods
Multicomponent Reaction (M4CR) Involving ortho-Quinone Methide Precursors
Reaction Design and Mechanism
A novel four-component reaction (M4CR) developed by enables the assembly of 2-(4-fluorophenyl)-4,5-dihydrooxazole derivatives through the sequential addition of Grignard reagents, ortho-OBoc salicylaldehydes, 4,5-dihydrooxazoles, and water. The process begins with the generation of zwitterionic ortho-quinone methide (o-QM) intermediates via Grignard addition to aldehydes. Subsequent nucleophilic attack by 4,5-dihydrooxazoles at −78°C forms tricyclic intermediates, which undergo regioselective ring opening by water during workup.
Key Reaction Parameters:
- Temperature : −78°C to room temperature (24 h warming)
- Solvent : Diethyl ether (0.1 M)
- Workup : Aqueous NaHCO₃ (1 M)
- Yield Range : 61–89% for analogous structures
This method’s versatility is demonstrated by its tolerance for diverse Grignard reagents (aryl, alkyl) and dihydrooxazole substituents, though the 4-fluorophenyl variant requires substitution at the aldehyde stage.
Electrochemical Dehydrogenative Annulation
Oxidative Cyclization Under Mild Conditions
A metal-free electrochemical approach reported in synthesizes 4-hydroxy-2-(4-fluorophenyl)-4,5-dihydrooxazole derivatives via dehydrogenative annulation of enamides. The reaction employs a carbon cloth anode and stainless steel cathode in a mixture of acetonitrile and water, with tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) as the electrolyte and sodium bromide (NaBr) as a redox mediator.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Current Density | 12 mA |
| Temperature | 70°C |
| Time | 3.5 hours |
| Solvent Ratio | MeCN:H₂O = 7:1 (v/v) |
| Yield (2-(4-Fluorophenyl)) | 78–84% (analogous structures) |
This method avoids stoichiometric oxidants and achieves high functional group tolerance. The 4-fluorophenyl group is introduced via the enamide precursor, with post-reduction steps yielding the saturated 4,5-dihydrooxazole.
Catalytic Fluorination via Hypervalent Iodine Reagents
BF₃·Et₂O-Mediated Fluorocyclization
A hypervalent iodine-catalyzed fluorination/cyclization cascade from provides direct access to 5-fluoro-2-(4-fluorophenyl)-4,5-dihydrooxazole. The reaction employs boron trifluoride diethyl etherate (BF₃·Et₂O) as both a fluorine source and Lewis acid activator, enabling rapid cyclization of N-(2-arylallyl)amides.
Representative Procedure:
- Substrate : N-(2-(4-fluorophenyl)allyl)benzamide
- Catalyst : Iodobenzene (10 mol%)
- Additives : BF₃·Et₂O (10 equiv), m-CPBA (1.2 equiv)
- Solvent : Dichloromethane (0.05 M)
- Conditions : 0°C, 10 minutes
- Yield : 74% (5-benzyl-5-fluoro variant)
Mechanistic studies suggest a fluorination/1,2-aryl migration/cyclization sequence, with BF₃ stabilizing cationic intermediates.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The M4CR route offers the highest flexibility for derivatization, while the electrochemical method excels in sustainability. The fluorination approach is optimal for introducing fluorine atoms at specific positions.
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.3 Hz, 2H, Ar-H), 4.48–4.34 (m, 2H, CH₂), 6.02 (dd, J = 7.1, 4.4 Hz, 1H, CH-O).
- ¹³C NMR (151 MHz, CDCl₃): δ 166.8 (C=N), 161.2 (d, J = 245 Hz, C-F), 128.5 (Ar-C), 74.2 (CH₂-O).
- HRMS : [M + H]⁺ calcd for C₉H₈FNO₂: 182.0615; found: 182.0614.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-4,5-dihydrooxazole?
The synthesis of dihydrooxazole derivatives often begins with enantiomerically pure precursors. For example, (S)-(+)-2-phenylglycinol can serve as a chiral starting material to construct the oxazoline ring via cyclization with fluorophenyl-containing aldehydes. A typical protocol involves refluxing the aldehyde and amino alcohol in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods may use microwave-assisted synthesis to reduce reaction times while maintaining stereochemical integrity. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like imidazole derivatives .
Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, IR, and mass spectrometry data often arise from tautomerism, conformational flexibility, or impurities. To resolve these:
- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with - and -NMR to confirm bond connectivity and stereochemistry. For example, the 4,5-dihydrooxazole ring shows distinct -NMR signals for diastereotopic protons at δ 4.2–4.8 ppm .
- Dynamic NMR : Use variable-temperature NMR to detect ring puckering or hindered rotation of the 4-fluorophenyl group .
- Computational modeling : Compare experimental IR stretching frequencies (e.g., C=N at ~1650 cm) with density functional theory (DFT) calculations .
Basic: What characterization techniques are critical for confirming the structure of 2-(4-fluorophenyl)-4,5-dihydrooxazole?
Essential techniques include:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for related dihydrooxazole derivatives (e.g., R-factor < 0.06) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO for the parent compound).
- Multinuclear NMR : -NMR identifies para-fluorine coupling patterns (δ -110 to -115 ppm), while -NMR resolves diastereotopic protons in the dihydrooxazole ring .
Advanced: What challenges arise in synthesizing hypercoordinated derivatives of this oxazole compound?
Incorporating metals or bulky substituents (e.g., organotin groups) often leads to steric clashes or instability:
- Reactive intermediates : Stannyl derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) require inert atmospheres and low temperatures (-78°C) to prevent decomposition .
- Purification : Silica gel chromatography may degrade sensitive intermediates; use gel permeation chromatography (GPC) or recrystallization from dichloromethane/hexane .
- Mechanistic insights : Monitor reactions with -NMR to track tin coordination states and ligand exchange dynamics .
Basic: Are there enantioselective protocols for synthesizing this compound?
Yes. Chiral oxazolines are synthesized using enantiopure amino alcohols (e.g., (S)-(+)-2-phenylglycinol) and fluorinated aldehydes. Asymmetric induction is achieved via:
- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Chiral Brønsted acids (e.g., BINOL-phosphates) promote enantioselective ring formation with >90% ee .
Advanced: How can researchers analyze reaction mechanisms for unexpected byproducts (e.g., imidazoles)?
Unexpected byproducts often arise from competing cyclization pathways:
- Isotopic labeling : Introduce -labeled amines to track nitrogen migration during imidazole formation .
- Kinetic studies : Use in situ IR or Raman spectroscopy to monitor intermediate concentrations (e.g., nitrile imines vs. oxazole intermediates) .
- Computational studies : Calculate transition-state energies for competing pathways (e.g., [3+2] cycloaddition vs. Schiff base formation) using Gaussian or ORCA software .
Basic: How is the dihydrooxazole ring stabilized against oxidation or ring-opening?
- Steric protection : Bulky substituents (e.g., 4-methyl groups) hinder nucleophilic attack on the oxazole nitrogen .
- Electron-withdrawing groups : The 4-fluorophenyl group reduces electron density at the C=N bond, increasing resistance to hydrolysis .
- Solvent choice : Use aprotic solvents (e.g., THF, DCM) to avoid protonation of the imine nitrogen .
Advanced: What strategies improve crystallinity for X-ray analysis of fluorinated oxazoles?
- Co-crystallization : Add templating agents (e.g., crown ethers) to induce ordered packing .
- Halogen bonding : Introduce bromine or iodine substituents to enhance intermolecular interactions .
- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control crystal growth rates, minimizing twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
